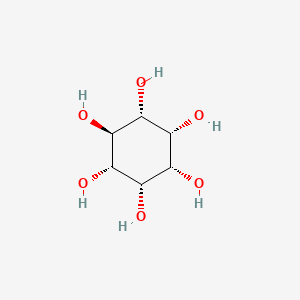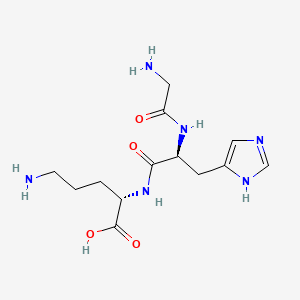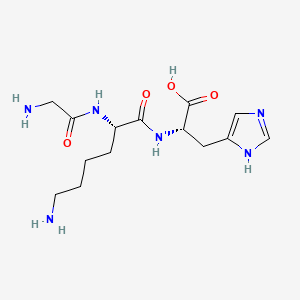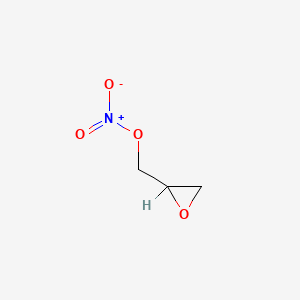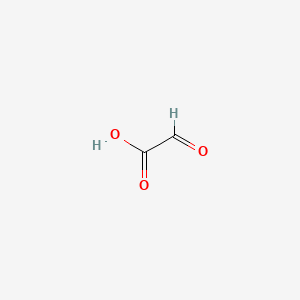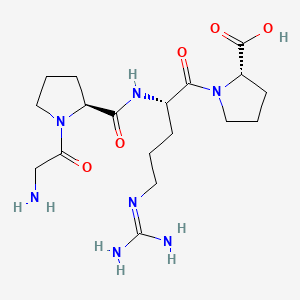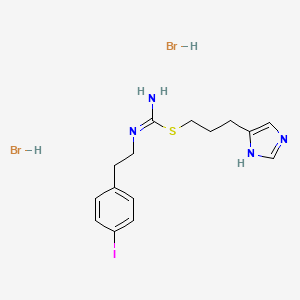
Iodophenpropit dihydrobromide
Overview
Description
Iodophenpropit dihydrobromide is a potent and selective histamine H3 receptor antagonist . The chemical name is N - [2- (4-Iodophenyl)ethyl]- S - [3- (4 (5)-imidazolyl)propyl]isothiourea dihydrobromide .
Molecular Structure Analysis
The molecular weight of Iodophenpropit dihydrobromide is 576.13 and its formula is C15H19IN4S.2HBr .Physical And Chemical Properties Analysis
Iodophenpropit dihydrobromide is soluble up to 25 mM in water. It should be stored in a desiccated state at +4°C .Scientific Research Applications
Neuroscience Research
Iodophenpropit dihydrobromide: has been instrumental in neuroscience research, particularly in studying the role of histamine H3 receptors in cognitive functions and sleep-wake regulation . It has been used to investigate the effects of H3 receptor modulation on neurotransmitter release in the brain, which is crucial for understanding the pathophysiology of neurological disorders.
Pharmacology
In pharmacological studies, Iodophenpropit dihydrobromide is utilized to explore the therapeutic potential of H3 receptor antagonists. It helps in the development of new drugs that can manage conditions like obesity, ADHD, and narcolepsy by modulating histamine levels .
Immunology Research
The compound has applications in immunology, where it aids in the study of histamine’s role in immune responses. Research has shown that histamine receptors, including H3, are involved in immunomodulation, influencing the activity of various immune cells .
Metabolic Disease Research
Researchers use Iodophenpropit dihydrobromide to understand metabolic diseases better. Histamine receptors are implicated in energy homeostasis and appetite control, making them targets for treating metabolic syndrome and related disorders .
Gastroenterology
Iodophenpropit dihydrobromide: is used in gastroenterology research to study gastrointestinal motility and acid secretion, as histamine is a key regulator of these processes. It helps in understanding disorders like GERD and IBS .
Endocrinology
Finally, in endocrinology, Iodophenpropit dihydrobromide assists in researching hormonal regulation and endocrine functions. Histamine receptors are involved in hormone secretion, and their antagonists can help decipher complex endocrine pathways .
These applications highlight the versatility of Iodophenpropit dihydrobromide in scientific research, offering valuable insights into multiple physiological and pathological processes.
Mechanism of Action
Target of Action
Iodophenpropit dihydrobromide is a potent and selective histamine H3 receptor antagonist . The histamine H3 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the release of neurotransmitters in the central and peripheral nervous system .
Mode of Action
The compound binds to the histamine H3 receptor with high affinity (K D = 0.3 nM) . This binding is selective, saturable, and readily reversible . As an antagonist, it prevents the action of histamine at the H3 receptor, thereby inhibiting the receptor’s function .
Biochemical Pathways
The histamine H3 receptor is involved in various biochemical pathways, particularly those related to neurotransmission. By blocking this receptor, Iodophenpropit dihydrobromide can affect the release of various neurotransmitters, potentially influencing pathways related to cognition, sleep-wake cycles, and other neurological functions .
Pharmacokinetics
The technical data for Iodophenpropit dihydrobromide indicates that it is soluble to 25 mM in water . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of Iodophenpropit dihydrobromide’s action are primarily related to its antagonistic effect on the histamine H3 receptor. By blocking this receptor, it can influence the release of neurotransmitters, potentially affecting various neurological functions .
Safety and Hazards
properties
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N'-[2-(4-iodophenyl)ethyl]carbamimidothioate;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IN4S.2BrH/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14;;/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSOGNBLIWPCMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Br2IN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodophenpropit dihydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B1671950.png)
![3-(1H-benzimidazol-2-yl)-1-[3-(dimethylamino)propyl]pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B1671951.png)

